molecular formula C18H19F5O3Si B14217016 Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol CAS No. 832712-67-1

Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol

Cat. No.: B14217016
CAS No.: 832712-67-1
M. Wt: 406.4 g/mol
InChI Key: WSJVCBGQVUAILT-UHFFFAOYSA-N
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Description

Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol is a complex organic compound that combines the properties of benzoic acid and a silyl-substituted pentafluoropropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol typically involves multiple steps. One common approach is the reaction of benzoic acid with a silylating agent such as dimethylphenylsilyl chloride, followed by the introduction of the pentafluoropropanol moiety. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoate esters, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pentafluoropropanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simpler compound with similar acidic properties but lacking the silyl and pentafluoropropanol groups.

    Dimethylphenylsilyl Compounds: These compounds share the silyl group but differ in their other substituents.

    Pentafluoropropanol Derivatives: Compounds with the pentafluoropropanol moiety but different functional groups.

Uniqueness

Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol is unique due to its combination of a benzoic acid core, a silyl group, and a pentafluoropropanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

832712-67-1

Molecular Formula

C18H19F5O3Si

Molecular Weight

406.4 g/mol

IUPAC Name

benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol

InChI

InChI=1S/C11H13F5OSi.C7H6O2/c1-18(2,8-6-4-3-5-7-8)11(15,16)9(17)10(12,13)14;8-7(9)6-4-2-1-3-5-6/h3-7,9,17H,1-2H3;1-5H,(H,8,9)

InChI Key

WSJVCBGQVUAILT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(C(C(F)(F)F)O)(F)F.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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